molecular formula C7H13ClO B13121502 1-Chloro-4-methoxycyclohexane

1-Chloro-4-methoxycyclohexane

Cat. No.: B13121502
M. Wt: 148.63 g/mol
InChI Key: NRRIITDYTQNSCZ-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxycyclohexane is an organic compound with the molecular formula C7H13ClO It is a derivative of cyclohexane, where a chlorine atom and a methoxy group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxycyclohexanol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions . Another method involves the methoxylation of 1-chlorocyclohexane using sodium methoxide (NaOCH3) in methanol as a solvent .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of chlorinating agents and methoxylation reagents to a cyclohexane derivative under optimized temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxycyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed:

    Nucleophilic Substitution: 4-Methoxycyclohexanol, 4-Methoxycyclohexylamine.

    Oxidation: 4-Methoxycyclohexanone.

    Reduction: 1-Chloro-4-hydroxycyclohexane.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxycyclohexane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

1-chloro-4-methoxycyclohexane

InChI

InChI=1S/C7H13ClO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3

InChI Key

NRRIITDYTQNSCZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)Cl

Origin of Product

United States

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